molecular formula C14H12O4 B13936861 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester

Cat. No.: B13936861
M. Wt: 244.24 g/mol
InChI Key: QHBXIOSRSYVKBE-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester (CAS: Not explicitly provided in evidence) is a naphthalene derivative featuring a carboxylic acid group at position 2, an acetyloxy (-OAc) substituent at position 4, and a methyl ester (-COOCH₃) at the carboxylic acid moiety. Its reactivity and bioactivity are influenced by the electron-withdrawing acetyloxy group and the ester functionality, which may facilitate hydrolysis or serve as intermediates in further derivatization .

Properties

IUPAC Name

methyl 4-acetyloxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-9(15)18-13-8-11(14(16)17-2)7-10-5-3-4-6-12(10)13/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBXIOSRSYVKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-Naphthalenecarboxylic acid+MethanolAcid Catalyst2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester+Water\text{2-Naphthalenecarboxylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester} + \text{Water} 2-Naphthalenecarboxylic acid+MethanolAcid Catalyst​2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester+Water

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological molecules. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns, molecular weights (MW), and applications inferred from evidence:

Compound Name (CAS) Substituents MW Key Features Potential Applications References
Target Compound (Hypothetical) 4-OAc, 2-COOCH₃ ~262 Base structure; acetyloxy enhances electrophilicity Synthetic intermediate, drug precursor Inferred
4-(Acetyloxy)-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester (25932-97-2) 4-OAc, 5,7-OCH₃, 2-COOCH₂CH₃ 348 Methoxy groups improve solubility; ethyl ester increases lipophilicity Fine chemical intermediates, agrochemicals
4-(Acetyloxy)-8-iodo-5,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester (78395-62-7) 4-OAc, 8-I, 5,7-OCH₃ 430 Iodo substituent enables radiolabeling; steric hindrance Radiopharmaceuticals, imaging agents
4-(Acetyloxy)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid methyl ester (144003-45-2) 4-OAc, 8-OCH₂C₆H₅ 350 Bulky benzyloxy group reduces reactivity Specialty polymers, photoresists
4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester (31206-84-5) 4-OAc, 6,8-OCH₃ 304 Symmetric methoxy groups enhance crystallinity Reference standards, analytical chemistry
4-(D-glucopyranosyloxy)-1-hydroxy-3-(3-hydroxy-3-methylbutyl)-2-naphthalenecarboxylic acid methyl ester (HY-N8114) 4-O-glucoside, 1-OH, 3-side chain ~520 Glycosylation improves water solubility Natural product research, glycosidase inhibitors

Functional Group Impact on Properties

  • Acetyloxy Group (OAc) : Enhances electrophilicity at position 4, making it susceptible to nucleophilic substitution or hydrolysis. This group is less stable than methoxy (-OCH₃) under basic conditions .
  • Methoxy Groups (-OCH₃) : Electron-donating groups increase solubility in polar solvents and may enhance bioavailability by improving membrane permeability .
  • Iodo Substituent (I) : Introduces steric bulk and enables applications in radiolabeling or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Ester Variations (Methyl vs. Ethyl) : Methyl esters hydrolyze faster than ethyl esters, affecting drug delivery kinetics. Ethyl esters generally exhibit higher logP values, enhancing lipid solubility .

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a naphthalene ring substituted with acetyloxy and methyl ester groups, is being investigated for various pharmacological effects including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H10_{10}O3_3
  • Molecular Weight : 202.21 g/mol
  • Structural Features : The compound consists of a naphthalene backbone with an acetyloxy group at position 4 and a carboxylic acid methyl ester functional group.

The biological activity of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester is attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Interaction : The acetyloxy group can undergo hydrolysis to release the active acid form, which may inhibit specific enzymes involved in cellular processes.
  • Receptor Binding : The compound's structure allows it to bind to various receptors, potentially modulating their activity and leading to therapeutic effects.
  • Reactive Oxygen Species (ROS) Modulation : Studies indicate that compounds similar to this ester can influence ROS levels in cells, contributing to their anticancer effects by inducing apoptosis in tumor cells.

Biological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

Antimicrobial Activity

Research indicates that derivatives of naphthalene carboxylic acids exhibit significant antimicrobial properties. For instance:

  • Case Study : A study demonstrated that 2-Naphthalenecarboxylic acid derivatives showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research:

  • Case Study : In vitro studies revealed that the compound induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Mechanism : The release of ROS upon treatment with the compound leads to increased intracellular calcium levels, triggering apoptotic pathways .

Research Findings

A summary of significant findings related to the biological activity of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester is presented in the table below:

StudyFindingsImplications
Exhibited antimicrobial activity against Gram-positive and Gram-negative bacteriaPotential for developing new antimicrobial agents
Induced apoptosis in breast cancer cells via ROS generationPromising candidate for cancer therapy
Modulated enzyme activities linked to inflammation and cancer progressionCould be used in anti-inflammatory therapies

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